

Structural Characterization of 4-Methyl-1H-indol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-1H-indol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **4-Methyl-1H-indol-3-amine**, a significant indole amine derivative. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions based on analogous compounds with general principles of spectroscopic analysis. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this compound in fields such as medicinal chemistry and materials science.

Molecular Structure and Properties

4-Methyl-1H-indol-3-amine, with the chemical formula $C_9H_{10}N_2$, is a derivative of tryptamine. The structure consists of an indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a methyl group substituted at the fourth position and an amine group at the third position.

Table 1: Predicted Physicochemical Properties of **4-Methyl-1H-indol-3-amine**

Property	Value	Source
Molecular Weight	146.19 g/mol	Calculated
C ₉ H ₁₀ N ₂	Calculated	
InChI Key	JXYGLMATGAAIBU- UHFFFAOYSA-N	Predicted
CAS Number	1018656-65-9	Tentative

Spectroscopic Characterization

Detailed experimental spectra for **4-Methyl-1H-indol-3-amine** are not readily available in the public domain. The following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds, including 4-methyl-1H-indole and various 3-aminoindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for **4-Methyl-1H-indol-3-amine**

Solvent: CDCl₃

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
NH (indole)	8.0 - 8.2	br s	-
H-2	7.0 - 7.2	s	-
H-5	7.1 - 7.3	t	7.5 - 8.0
H-6	6.9 - 7.1	d	7.5 - 8.0
H-7	7.3 - 7.5	d	7.5 - 8.0
CH ₃	2.4 - 2.6	s	-
NH ₂	1.5 - 2.5	br s	-

Table 3: Predicted ¹³C NMR Chemical Shifts for **4-Methyl-1H-indol-3-amine**Solvent: CDCl₃

Carbon	Predicted Chemical Shift (ppm)
C-2	~123
C-3	~115
C-3a	~128
C-4	~130
C-5	~120
C-6	~122
C-7	~111
C-7a	~136
CH ₃	~18

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Methyl-1H-indol-3-amine** is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and indole groups, as well as aromatic C-H and C=C vibrations.

Table 4: Predicted IR Absorption Frequencies for **4-Methyl-1H-indol-3-amine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch (indole)	3400 - 3500	Medium
N-H stretch (primary amine)	3300 - 3400 (two bands)	Medium
Aromatic C-H stretch	3000 - 3100	Medium
Aliphatic C-H stretch	2850 - 2960	Medium
C=C stretch (aromatic)	1580 - 1620	Medium-Strong
N-H bend (primary amine)	1550 - 1650	Strong
C-N stretch	1200 - 1350	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Methyl-1H-indol-3-amine**, electron ionization (EI) would likely result in a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data for **4-Methyl-1H-indol-3-amine**

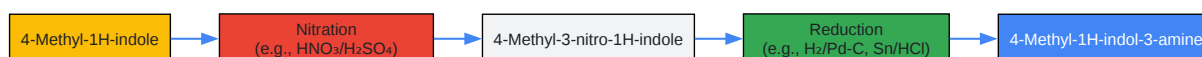
Ion	Predicted m/z
[M] ⁺	146
[M-NH ₂] ⁺	130
[M-CH ₃] ⁺	131

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4-Methyl-1H-indol-3-amine** are not explicitly available. However, a general workflow for its synthesis and analysis can be proposed based on standard organic chemistry techniques.

Synthesis Workflow

A plausible synthetic route to **4-Methyl-1H-indol-3-amine** would involve the reduction of a corresponding nitro or cyano precursor.

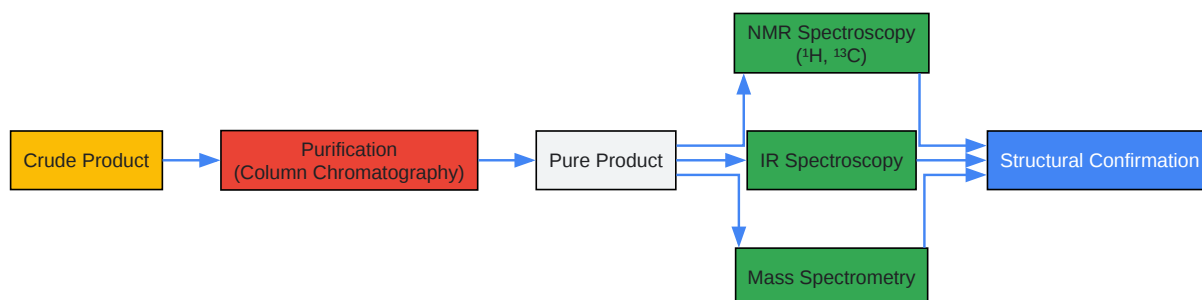


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Caption: Proposed synthetic workflow for **4-Methyl-1H-indol-3-amine**.

Characterization Workflow

Following synthesis, the product would be purified and its structure confirmed using a suite of analytical techniques.



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Caption: General workflow for the purification and structural characterization.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature regarding the involvement of **4-Methyl-1H-indol-3-amine** in any signaling pathways or its specific biological activities. Indole derivatives are known to interact with various biological targets, and further research is required to elucidate the pharmacological profile of this particular compound.

Conclusion

This technical guide provides a summary of the predicted structural and spectroscopic characteristics of **4-Methyl-1H-indol-3-amine**. While experimental data for this specific molecule is scarce, the information presented here, based on the analysis of related compounds, offers a valuable starting point for researchers. The synthesis and comprehensive characterization of **4-Methyl-1H-indol-3-amine** would be a valuable contribution to the field of medicinal and materials chemistry, enabling further exploration of its potential applications. It is recommended that any future work on this compound includes rigorous experimental validation of the data predicted in this guide.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com